molecular formula C22H44P2 B174142 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane CAS No. 136705-63-0

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane

Cat. No. B174142
M. Wt: 370.5 g/mol
InChI Key: IRVIFEWWPYKALC-CMOCDZPBSA-N
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Description

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane is a chiral C2-symmetric ligand . It is used in the formation of active catalysts for asymmetric hydrogenation when ligated with metal complexes .


Synthesis Analysis

While specific synthesis methods for 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane were not found, it is known that it is a type of DuPhos and BPE ligands, which are highly efficient privileged ligands .


Molecular Structure Analysis

The empirical formula of this compound is C22H44P2 . Its molecular weight is 370.53 . The SMILES string and InChI key for this compound are CC(C)[C@H]1P(CCP2C@HC)CC[C@H]2C(C)C)C@HC)CC1 and IRVIFEWWPYKALC-GXRSIYKFSA-N respectively .


Chemical Reactions Analysis

This compound is used as a catalyst and also as an enantioselective reagent in synthetic chemistry . It is used in the asymmetric hydrogenation of allylic sulfoxides .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 67-72 °C . It is insoluble in water and is air sensitive .

Scientific Research Applications

Catalytic Activity in Asymmetric Hydrogenation

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane, under the broader family of phospholane-based ligands, has been recognized for its enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation processes. This application is crucial for the production of enantioselective compounds (Pilkington & Zanotti-Gerosa, 2003).

Role in Synthesis of Complex Chemical Structures

The compound also plays a significant role in the synthesis of various complex chemical structures. This includes its utilization in the preparation of α-amino acid derivatives via highly enantioselective hydrogenation reactions (Burk, Feaster, Nugent, & Harlow, 1993).

Application in Polyaddition Reactions

It's involved in polyaddition behaviors, as observed in studies where it reacts with diamines to form polymers with different molecular weights. Such applications are important in material science and polymer chemistry (Tomita, Sanda, & Endo, 2001).

Involvement in Metal-Organic Networks

This compound is instrumental in forming metal-organic coordination polymers, which have potential applications in optical materials. These networks display unique structural properties and are of interest in the field of crystallography and materials science (Zang, Su, Li, Lin, Duan, Meng, & Gao, 2009).

Use in Supramolecular Chemistry

It is used in the creation of supramolecular architectures, particularly in co-crystals with carboxylic acids. This application demonstrates its utility in the design of novel molecular structures with potential applications in chemistry and materials science (Ebenezer & Muthiah, 2011).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a flash point . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus . It should be kept away from strong oxidizing agents .

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVIFEWWPYKALC-GXRSIYKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144734
Record name (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane

CAS RN

136705-63-0
Record name (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Reactant of Route 2
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Reactant of Route 3
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Reactant of Route 4
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Reactant of Route 5
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane
Reactant of Route 6
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane

Citations

For This Compound
2
Citations
MC Davis, S Gronert - Journal of Mass Spectrometry, 2015 - Wiley Online Library
A gas‐phase method for rapidly assaying the enantioselectivity of metal‐centered catalysts is presented. It relies on gas‐phase equilibrium measurements in a quadrupole ion trap …
GA Molander, SR Wisniewski… - Advanced synthesis & …, 2013 - Wiley Online Library
Enantioenriched potassium β‐trifluoroboratoamides have been synthesized via an asymmetric, copper‐catalyzed 1,4‐addition of tetrahydroxydiboron (BBA) and tetrakis(dimethylamino)…
Number of citations: 42 onlinelibrary.wiley.com

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